molecular formula C20H19NO3 B2497869 N-Fmoc-(+/-)-3-aminopent-4-enal CAS No. 1824023-93-9

N-Fmoc-(+/-)-3-aminopent-4-enal

Cat. No.: B2497869
CAS No.: 1824023-93-9
M. Wt: 321.376
InChI Key: SUHRKWYKVUXTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-(+/-)-3-aminopent-4-enal is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 3-aminopent-4-enal backbone. The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups from undesired reactions during the synthesis process

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)-3-aminopent-4-enal typically involves the protection of the amine group with the Fmoc group. One common method is to react the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of Fmoc-protected compounds. The use of solid-phase peptide synthesis (SPPS) is also common, where the compound is synthesized on a solid support and then cleaved off after the synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-(+/-)-3-aminopent-4-enal can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4, H2/Ni

    Substitution: Piperidine in DMF

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Free amines

Mechanism of Action

The mechanism of action of N-Fmoc-(+/-)-3-aminopent-4-enal primarily involves the protection of the amine group by the Fmoc group. This protection prevents the amine from participating in unwanted side reactions during synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in peptide synthesis or drug development .

Comparison with Similar Compounds

N-Fmoc-(+/-)-3-aminopent-4-enal can be compared with other Fmoc-protected compounds, such as:

  • N-Fmoc-3-aminopropanal
  • N-Fmoc-3-aminobutanal
  • N-Fmoc-3-aminopentanal

These compounds share the Fmoc protecting group but differ in the length and structure of the carbon chain attached to the amine. The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(5-oxopent-1-en-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-2-14(11-12-22)21-20(23)24-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,12,14,19H,1,11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHRKWYKVUXTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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